molecular formula C18H22N2O3 B13939588 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile

4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile

Cat. No.: B13939588
M. Wt: 314.4 g/mol
InChI Key: XWFQJVRVSJTIBH-UHFFFAOYSA-N
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Description

4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile is a quinoline derivative characterized by a nitrile (-CN) group at position 3, hydroxyl (-OH) at position 4, and two 2-methylpropoxy (isobutoxy) substituents at positions 6 and 7 on the quinoline ring. For example, Buquinolate (ethyl 4-hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylate) shares the same core scaffold but replaces the nitrile group with an ethyl ester (-COOEt) . The nitrile group in the target compound likely influences its physicochemical properties, such as polarity and hydrogen-bonding capacity, compared to ester-containing analogs.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H22N2O3/c1-11(2)9-22-16-5-14-15(6-17(16)23-10-12(3)4)20-8-13(7-19)18(14)21/h5-6,8,11-12H,9-10H2,1-4H3,(H,20,21)

InChI Key

XWFQJVRVSJTIBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile

General Synthetic Strategy

The synthesis of 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile typically involves multi-step organic transformations starting from suitably substituted quinoline precursors or intermediates. The key steps include:

  • Construction of the quinoline core with a nitrile group at position 3.
  • Introduction of hydroxy and alkoxy substituents at positions 4, 6, and 7.
  • Alkylation of hydroxy groups with 2-methylpropyl (isobutyl) groups to form bis(2-methylpropoxy) ethers.

These transformations are often carried out under controlled temperature and solvent conditions, with bases or catalysts facilitating substitution reactions.

Specific Synthetic Routes

Synthesis of 3-Quinolinecarbonitrile Core

A common approach to the quinolinecarbonitrile core involves the condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate, followed by cyclization and functional group modifications. For example, a process described in patent US20030212276A1 details:

  • Heating a mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours to form an intermediate.
  • Isolation of the quinolinecarboxylate intermediate by precipitation and filtration.
  • Subsequent cyclization and substitution reactions to yield 7-substituted-3-quinolinecarbonitriles with various substituents at positions 6 and 7.

This method provides a robust platform for introducing hydroxy and alkoxy groups in later steps.

Introduction of Hydroxy and Alkoxy Groups

The hydroxy group at position 4 can be introduced or revealed through demethylation or hydrolysis of methoxy precursors. The alkoxy substituents at positions 6 and 7 are often installed via nucleophilic aromatic substitution (SNAr) or alkylation reactions using alkyl halides or alkoxides.

For example, alkylation of hydroxyquinoline derivatives with 2-methylpropyl bromide or chloride in the presence of a base such as cesium carbonate or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or isopropanol) at moderate temperatures (50–70 °C) has been shown to yield bis(2-methylpropoxy) derivatives efficiently.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of quinolinecarbonitrile core 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene 100–110 °C 4.5 hours ~90 Precipitation and filtration for isolation
Alkylation of hydroxy groups 2-methylpropyl bromide, cesium carbonate, isopropanol 60 °C 16–24 hours 74–95 High yields with cesium carbonate base
Purification Silica gel column chromatography Room temperature Gradient elution with ethyl acetate/hexane mixtures

Purification Techniques

Purification of the final product and intermediates is typically achieved by:

  • Filtration of precipitated solids after reaction completion.
  • Extraction with organic solvents such as ethyl acetate.
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Flash column chromatography using silica gel with gradient elution (e.g., 1–30% ethyl acetate in hexane).
  • Preparative thin-layer chromatography for final product refinement when needed.

Analytical and Characterization Data

Characterization of the synthesized compound involves:

  • Melting point determination (e.g., 165–179 °C for related quinolinecarbonitrile derivatives).
  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H-NMR to confirm substitution patterns and alkoxy group integration.
  • Mass spectrometry and elemental analysis to confirm molecular weight and composition.

For example, ^1H-NMR data for an isopropoxy-substituted aromatic compound typically shows characteristic doublets around 1.27 ppm for methyl groups and multiplets for aromatic protons around 7.5–8.0 ppm.

Detailed Research Findings and Discussion

  • The use of cesium carbonate as a base in alkylation reactions of hydroxyquinoline derivatives with 2-methylpropyl halides provides superior yields (up to 95%) compared to potassium carbonate or hydroxide bases, likely due to better solubility and stronger basicity in organic solvents.
  • Reaction temperatures around 60 °C optimize the balance between reaction rate and minimizing side reactions such as elimination or over-alkylation.
  • The quinolinecarbonitrile core synthesis via condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate is a reliable method allowing diverse substitution patterns at positions 6 and 7, facilitating the preparation of various analogues including the bis(2-methylpropoxy) derivative.
  • Purification by silica gel chromatography using a gradient of ethyl acetate in hexane is effective for isolating pure compounds with good recovery.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Reference
Quinolinecarbonitrile core formation 3-fluoro-4-methoxyaniline, ethyl (ethoxymethylene)cyanoacetate Toluene, 100–110 °C, 4.5 h ~90
Alkylation to bis(2-methylpropoxy) derivative 2-methylpropyl bromide, Cs2CO3, isopropanol 60 °C, 16–24 h 74–95
Purification Silica gel chromatography Room temp, gradient elution

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The cyano group at the 3-position can be reduced to an amine.

    Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides or aryloxides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various alkoxy or aryloxy quinoline derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6,7-bis(2-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation . The presence of the cyano and hydroxyl groups allows for strong binding interactions with the target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features of the target compound with two analogs:

Compound Name Position 3 Position 4 Positions 6 & 7 Molecular Weight Key Applications
4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile -CN (nitrile) -OH -O-(2-methylpropyl) ~348.4* (calculated) Hypothesized kinase inhibition (inferred from nitrile analogs)
Buquinolate (Ethyl ester analog) -COOEt (ethyl ester) -OH -O-(2-methylpropyl) 361.43 Anticoccidial agent in veterinary medicine
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile -CN (nitrile) -OH -OCH3 (6), -O-(3-Cl-C3H6) (7) 319.74 Synthetic intermediate for bioactive molecules

*Molecular weight calculated based on formula C₁₉H₂₁N₂O₃ (assuming nitrile replaces ester).

Key Observations :

  • Functional Group at Position 3: The nitrile group in the target compound and compound contrasts with the ester in Buquinolate.
Solubility and Polarity
  • Nitrile vs. Ester: The nitrile group (-CN) is more polar than an ester (-COOEt), suggesting the target compound may have lower lipophilicity (logP) than Buquinolate. This could influence its pharmacokinetic profile, such as oral bioavailability .
  • Impact of Halogenation : Compound includes a 3-chloropropoxy group, which increases molecular weight and lipophilicity compared to the target compound. Chlorine atoms often enhance membrane permeability but may also raise toxicity concerns .

Biological Activity

4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile is a complex organic compound belonging to the quinoline family, characterized by its unique structure that includes a hydroxyl group, a cyano group, and two 2-methylpropoxy groups. This compound has garnered interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties.

Chemical Structure

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.4 g/mol

The biological activity of 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been observed to act as an inhibitor of certain kinases, which are crucial in modulating signaling pathways related to cell growth and proliferation.

Antimicrobial Activity

Research indicates that 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile exhibits significant antimicrobial properties against various microbial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Antiviral Activity

Preliminary studies suggest potential antiviral activity, although specific viral targets and mechanisms remain to be fully elucidated. The compound's structural features may contribute to its ability to inhibit viral replication.

Anticancer Properties

The compound's ability to inhibit kinase activity suggests its potential role in cancer therapy. Kinase inhibitors are increasingly recognized for their therapeutic value in treating various cancers by disrupting critical signaling pathways that promote tumor growth .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
3-Quinolinecarbonitrile Lacks hydroxyl and 2-methylpropoxy groupsLess versatile in terms of chemical reactivity
4-Hydroxyquinoline Contains a hydroxyl group but lacks cyano and propoxy groupsLimited biological activity compared to the target compound
6,7-Dimethoxyquinoline Similar structure but with methoxy groupsDifferent chemical and biological properties due to methoxy vs. propoxy groups

The unique combination of functional groups in 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile allows for distinct chemical reactivity and enhanced biological activity compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial effects of 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarbonitrile against several bacterial strains. Results indicated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Kinase Inhibition Assay :
    In vitro assays demonstrated that the compound significantly inhibited specific kinases involved in cancer cell proliferation. This inhibition was associated with reduced cell viability in cancer cell lines, indicating its potential use as an anticancer therapeutic agent.

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